

# 8-Bromochromane CAS number and molecular weight

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## Compound of Interest

Compound Name: 8-Bromochromane

Cat. No.: B1344253

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## An In-Depth Technical Guide to 8-Bromochromane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **8-Bromochromane**, a halogenated heterocyclic compound with potential applications in medicinal chemistry and organic synthesis. This document details its chemical properties, outlines a potential synthetic route, and discusses the analytical techniques for its characterization.

## Core Chemical Data

**8-Bromochromane**, a derivative of the chromane scaffold, is distinguished by a bromine atom at the 8th position of the bicyclic structure. The core quantitative data for this compound is summarized below.

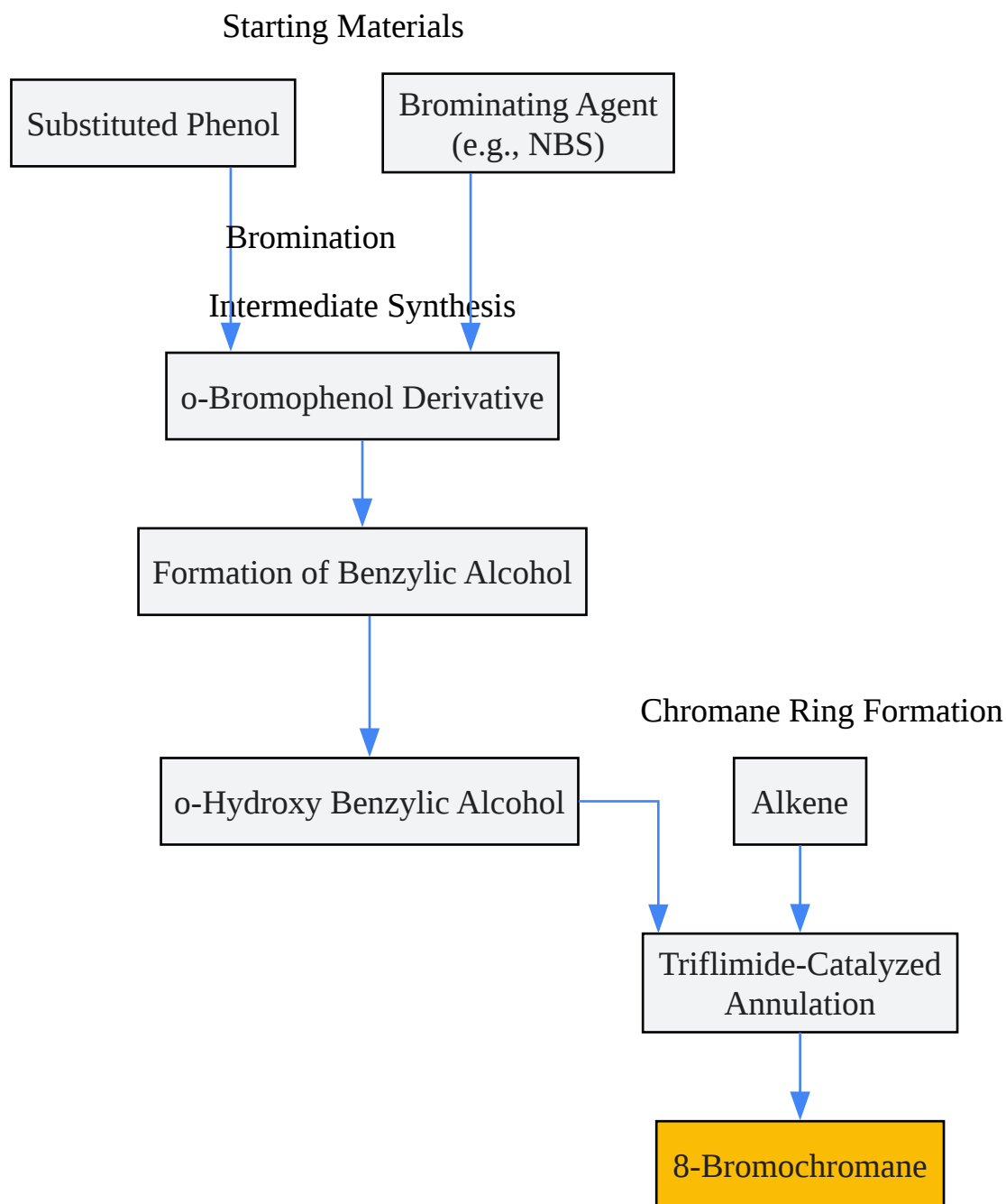
Property	Value
CAS Number	3722-78-9
Molecular Formula	C <sub>9</sub> H <sub>9</sub> BrO
Molecular Weight	213.07 g/mol

## Synthesis of 8-Bromochromane

While a specific, peer-reviewed synthesis protocol for **8-Bromochromane** is not readily available in the current literature, a viable synthetic pathway can be adapted from established methods for the synthesis of chromane derivatives. A promising approach is the triflimide-catalyzed annulation of an appropriately substituted o-hydroxy benzylic alcohol with an alkene.

### Proposed Synthetic Workflow

The logical workflow for the synthesis of **8-Bromochromane** can be visualized as a multi-step process, beginning with the bromination of a suitable phenol derivative, followed by the formation of a benzylic alcohol, and culminating in a cyclization reaction to form the chromane ring.



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Caption: Proposed synthetic pathway for **8-Bromochromane**.

## Experimental Protocol: Triflimide-Catalyzed Annulation (General Procedure)

This protocol is adapted from a general method for chromane synthesis and would require optimization for the specific synthesis of **8-Bromochromane**.

Materials:

- Substituted o-hydroxy benzylic alcohol
- Alkene (e.g., ethylene or a suitable precursor)
- Triflimide ( $\text{ Tf}_2\text{NH}$ )
- Dichloromethane (DCM)
- Saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate (EtOAc) for elution

Procedure:

- In a round-bottom flask, dissolve the o-hydroxy benzylic alcohol (1.0 equivalent) in dichloromethane.
- To this solution, add the alkene (1.5 equivalents).
- Add a solution of triflimide (5 mol%) in dichloromethane.
- Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
- Extract the aqueous layer with dichloromethane (3x).
- Combine the organic layers and dry over anhydrous sodium sulfate.

- Filter the mixture and concentrate the solvent under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the desired **8-Bromochromane**.

## Analytical Characterization

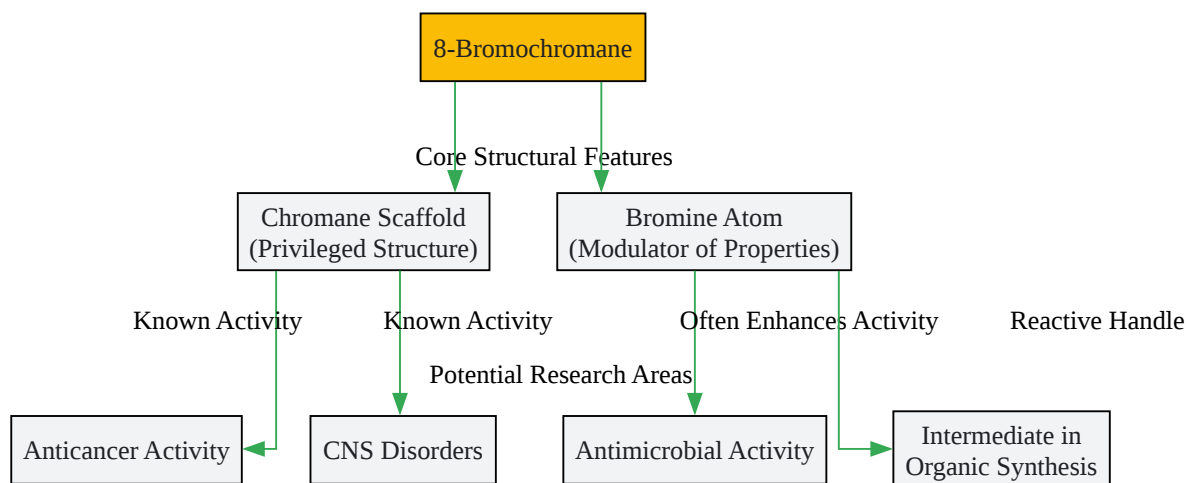
The structural elucidation and confirmation of **8-Bromochromane** would rely on a combination of spectroscopic techniques. While specific spectral data for **8-Bromochromane** is not widely published, the expected characteristic signals are outlined below based on the analysis of structurally similar compounds.

Technique	Expected Observations
$^1\text{H}$ NMR	Aromatic protons on the benzene ring, diastereotopic protons on the saturated portion of the pyran ring. The bromine atom will influence the chemical shifts of adjacent aromatic protons.
$^{13}\text{C}$ NMR	Signals corresponding to the nine carbon atoms, including aromatic carbons and aliphatic carbons of the pyran ring. The carbon bearing the bromine atom will show a characteristic chemical shift.
IR Spectroscopy	C-H stretching vibrations (aromatic and aliphatic), C-O-C stretching of the ether linkage, and C-Br stretching in the fingerprint region.
Mass Spectrometry	A molecular ion peak corresponding to the mass of 8-Bromochromane. The presence of bromine will result in a characteristic M+2 isotopic pattern with nearly equal intensity.

## Potential Applications and Logical Relationships

While the specific biological activities of **8-Bromochromane** have not been extensively reported, the chromane scaffold is a well-established privileged structure in medicinal

chemistry. Furthermore, the introduction of a bromine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule. Based on the known activities of related brominated heterocyclic compounds, a logical framework for the potential applications of **8-Bromochromane** can be proposed.



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Caption: Logical relationships of **8-Bromochromane**'s features and potential applications.

## Conclusion

**8-Bromochromane** represents a chemical entity with significant potential for further investigation in the fields of drug discovery and synthetic chemistry. This guide provides foundational information to support such research endeavors. The outlined synthetic strategy and analytical considerations offer a starting point for the preparation and characterization of this compound, paving the way for the exploration of its biological activities and synthetic utility.

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